molecular formula C20H24BrN3O B289101 N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No. B289101
M. Wt: 402.3 g/mol
InChI Key: RMZNESXZIHKTOC-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide, also known as BRL-15572, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is not fully understood. However, it has been proposed that N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, anxiety, and appetite. By blocking the 5-HT2C receptor, N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide may increase the levels of neurotransmitters such as serotonin and dopamine, which are known to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have several biochemical and physiological effects. In animal models, N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to increase the levels of serotonin and dopamine in the brain, which are known to be involved in the regulation of mood and behavior. Additionally, N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to decrease the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has several advantages for lab experiments. It has been shown to have minimal sedative and motor impairing effects, which makes it an ideal candidate for behavioral studies. Additionally, N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has a high affinity and selectivity for the 5-HT2C receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes.
However, there are also limitations to using N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been shown to have a relatively short half-life, which may limit its use in long-term studies.

Future Directions

There are several future directions for the study of N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide. One potential direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide and its effects on neurotransmitter systems in the brain. Finally, the development of new analogs of N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide may lead to the discovery of even more potent and selective compounds for the treatment of psychiatric disorders.

Synthesis Methods

N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide can be synthesized through a multistep process starting from 4-bromobenzaldehyde and 2,4-dimethylphenylpiperazine. The synthesis involves several reactions, including condensation, reduction, and acetylation. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, with minimal sedative and motor impairing effects. Additionally, N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide has been investigated for its potential use in the treatment of neuropathic pain, schizophrenia, and drug addiction.

properties

Molecular Formula

C20H24BrN3O

Molecular Weight

402.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C20H24BrN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)

InChI Key

RMZNESXZIHKTOC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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